molecular formula C9H6N2O B1356709 Cinnoline-3-carbaldehyde CAS No. 51073-57-5

Cinnoline-3-carbaldehyde

Cat. No.: B1356709
CAS No.: 51073-57-5
M. Wt: 158.16 g/mol
InChI Key: IVZANHPQJIQFAX-UHFFFAOYSA-N
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Description

Cinnoline-3-carbaldehyde is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring with an aldehyde group attached at the third position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Cinnoline-3-carbaldehyde, a derivative of the cinnoline nucleus, is a significant bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . .

Mode of Action

It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities . The interaction of this compound with its targets likely involves the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function or structure. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Cinnoline and its derivatives are known to have a broad spectrum of bioactivity, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug-like molecule, such as this compound, are crucial for its potential to become a drug . These properties influence the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-3-carbaldehyde can be synthesized through various methods. One common synthetic route involves the diazotization of a mixture of the E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol, followed by spontaneous oxidation to form 4-(hydroxymethyl)this compound. Further oxidation of this intermediate yields cinnoline-3,4-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cinnoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Cinnoline-3-carboxylic acid.

    Reduction: Cinnoline-3-methanol.

    Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

Cinnoline-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnoline-3-carbaldehyde can be compared with other similar compounds, such as quinoline-3-carbaldehyde and isoquinoline-3-carbaldehyde. While all these compounds share a similar core structure, this compound is unique due to the presence of two nitrogen atoms in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

List of Similar Compounds

  • Quinoline-3-carbaldehyde
  • Isoquinoline-3-carbaldehyde
  • Pyridine-3-carbaldehyde

Biological Activity

Cinnoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of cinnoline derivatives, with a particular focus on this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C9H7N2OC_9H_7N_2O, and it possesses an aldehyde functional group that contributes to its reactivity and biological activity. The compound has a melting point of approximately 39 °C and a pKa of 2.64, indicating its acidic nature.

Pharmacological Activities

Cinnoline derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Cinnoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain cinnoline derivatives can inhibit the proliferation of leukemia cells and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Properties : this compound has demonstrated antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Candida albicans through various mechanisms, including disruption of cell wall integrity .
  • Anti-inflammatory Effects : Some studies have reported that cinnoline derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .
  • Antithrombotic Activity : Cinnoline compounds have been investigated for their potential to prevent thrombosis, with some derivatives showing significant inhibition of platelet aggregation .

Structure-Activity Relationship (SAR)

The biological activity of cinnoline derivatives is heavily influenced by their chemical structure. Modifications to the core structure can enhance or diminish their pharmacological effects. For example:

  • Substituents on the Cinnoline Ring : The introduction of various substituents at different positions on the cinnoline ring can lead to enhanced anticancer or antimicrobial activities. For instance, compounds with electron-donating groups tend to exhibit increased potency against cancer cell lines .
  • Aldehyde Functionality : The aldehyde group in this compound plays a crucial role in its reactivity, allowing for further chemical modifications that can enhance its biological activity .

Case Studies

Several studies highlight the biological efficacy of cinnoline derivatives:

  • Anticancer Activity : A study conducted by Parrino et al. (2014) evaluated the cytotoxic effects of a series of cinnoline derivatives on 60 human cancer cell lines. The results indicated that certain compounds exhibited strong cytotoxicity against leukemia subtypes, with mechanisms involving apoptosis induction and caspase activation .
  • Antimicrobial Efficacy : Research by Tonk et al. (2012) utilized disc diffusion methods to assess the antibacterial activity of various cinnoline derivatives against E. coli and Bacillus cereus. The findings revealed significant inhibition zones, suggesting potent antimicrobial properties .
  • Anti-inflammatory Potential : A study assessing the anti-inflammatory effects of cinnoline compounds showed that several derivatives could significantly reduce inflammation in animal models, with percentage inhibition rates ranging from 49% to 58% .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerCytotoxicity against leukemia cells; apoptosis induction ,
AntimicrobialInhibition of E. coli and C. albicans ,
Anti-inflammatoryReduction in inflammation markers ,
AntithromboticInhibition of platelet aggregation ,

Properties

IUPAC Name

cinnoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZANHPQJIQFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591332
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51073-57-5
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde described in the research?

A1: The research details a novel synthesis of 4-(hydroxymethyl)this compound. The process involves diazotizing a mixture of E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol. This leads to the formation of the target compound through spontaneous oxidation of the intermediary 3,4-bis(hydroxymethyl)cinnoline []. This synthetic route highlights a unique pathway to obtain a specific cinnoline derivative with potential applications in organic synthesis.

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